molecular formula C15H14Cl2N2O2 B291488 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide

2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide

Cat. No. B291488
M. Wt: 325.2 g/mol
InChI Key: UVZHHILDYPCOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide is a selective inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide increases insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. This results in improved glucose homeostasis and reduced blood glucose levels. 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide also activates the leptin signaling pathway in the hypothalamus, which reduces food intake and body weight.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces food intake and body weight in obese mice. In addition, 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide has been shown to enhance energy expenditure and thermogenesis in brown adipose tissue, which may contribute to its anti-obesity effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide is that it is a selective inhibitor of PTP1B, which minimizes off-target effects. However, 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide has relatively low potency and requires high concentrations to achieve significant inhibition of PTP1B. In addition, 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide. One area of interest is the development of more potent and selective inhibitors of PTP1B. Another area of interest is the investigation of 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide's effects on other metabolic pathways, such as lipid metabolism and inflammation. Finally, there is potential for the development of 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide-based therapeutics for the treatment of type 2 diabetes and obesity.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide involves several steps. First, 2,4-dichlorophenol is reacted with chloroacetyl chloride to form 2,4-dichlorophenylacetyl chloride. This intermediate is then reacted with pyridine-4-carboxaldehyde to form the corresponding Schiff base. Finally, the Schiff base is reduced with sodium borohydride to yield 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide. The purity of 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B has been identified as a key regulator of insulin signaling, and inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. 2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide has also been shown to reduce food intake and body weight in obese mice, suggesting that it may have potential as an anti-obesity agent.

properties

Molecular Formula

C15H14Cl2N2O2

Molecular Weight

325.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide

InChI

InChI=1S/C15H14Cl2N2O2/c1-10(21-14-3-2-12(16)8-13(14)17)15(20)19-9-11-4-6-18-7-5-11/h2-8,10H,9H2,1H3,(H,19,20)

InChI Key

UVZHHILDYPCOAJ-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=CC=NC=C1)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C(=O)NCC1=CC=NC=C1)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.